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Compound of Interest

Compound Name: 1-Isopropylpyrazole

Cat. No.: B096740 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties,

synthesis, and biological activity of 1-Isopropylpyrazole (CAS No: 18952-87-9). The

information is curated for professionals in chemical research and drug development, with a

focus on quantitative data, detailed experimental protocols, and the visualization of key

processes.

Core Physicochemical Properties
1-Isopropylpyrazole is a substituted pyrazole derivative recognized for its utility as a synthetic

building block and its potential in medicinal chemistry.[1] Its physical and chemical

characteristics are summarized below.

Table 1: General Physicochemical Data for 1-Isopropylpyrazole
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Property Value Source(s)

CAS Number 18952-87-9 [1][2][3]

Molecular Formula C₆H₁₀N₂ [1]

Molecular Weight 110.16 g/mol [1][3]

Appearance
Colorless to almost colorless

clear liquid
[2]

Boiling Point 143 - 148 °C [1][2]

Density 0.96 g/cm³ [2]

Refractive Index 1.4620 to 1.4660 (at 20°C) [2]

Table 2: Solubility and Partitioning Properties
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Property Value Notes and Context Source(s)

pKa (Predicted) 2.29 ± 0.10

This is a

computationally

predicted value for the

conjugate acid. The

experimental pKa of

the parent pyrazole's

conjugate acid is 2.49

at 25°C.

[2][4][5]

logP (Octanol/Water)
Not Experimentally

Determined

While a specific value

is unavailable, the

isopropyl group is

known to enhance

lipophilicity compared

to the parent pyrazole

(logP = 0.33).

[5][6]

Water Solubility Soluble (Qualitative)

The parent pyrazole is

soluble in water. The

1-isopropyl derivative

is described as having

enhanced solubility,

but quantitative data is

not readily available.

[4][5][6]

Synthesis and Experimental Protocols
The following sections detail common experimental procedures for the synthesis of 1-
Isopropylpyrazole and the determination of its key physicochemical properties.

A prevalent method for synthesizing 1-Isopropylpyrazole is the direct N-alkylation of pyrazole

using an isopropyl halide in the presence of a base.[1][2]

A typical workflow for the synthesis of 1-Isopropylpyrazole.

Detailed Protocol: Alkylation of Pyrazole with 2-Bromopropane
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Materials:

Pyrazole (1.0 eq)

2-Bromopropane (2.0 eq)[2]

Sodium bicarbonate (NaHCO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1][2]

Anhydrous Dimethylformamide (DMF) or Acetonitrile

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of pyrazole in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0°C

under an inert atmosphere.

Allow the mixture to stir for 30 minutes at room temperature.

Add 2-bromopropane dropwise to the reaction mixture.

The mixture is then heated (e.g., to 120°C) and stirred for several hours (4-90 hours,

depending on the specific reagents and temperature) until the reaction is complete, as

monitored by TLC.[1][2]

After cooling to room temperature, the reaction is quenched by the slow addition of water.

The aqueous layer is extracted multiple times with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and

filtered.

Purification:

The solvent is removed from the filtrate under reduced pressure.
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The resulting crude product is purified by distillation to yield 1-Isopropylpyrazole as a

colorless liquid.[2]

As no experimental pKa value is published, the following potentiometric titration protocol can

be used for its determination.[7]

Principle: The pKa is determined by monitoring the pH of a solution of 1-Isopropylpyrazole
as a titrant (a strong acid like HCl) is added incrementally. The pKa corresponds to the pH at

the half-equivalence point.

Equipment:

Calibrated pH meter with a combination glass electrode

Automatic burette or precision manual burette

Stir plate and stir bar

Constant temperature bath

Procedure:

Prepare a solution of 1-Isopropylpyrazole of known concentration (e.g., 0.01 M) in a

suitable solvent, typically a water-cosolvent mixture (e.g., 50% ethanol/water) to ensure

solubility.[8]

Calibrate the pH electrode system using standard buffers.

Place the electrode and the burette tip into the analyte solution, ensuring they do not

touch.

Begin stirring and allow the initial pH reading to stabilize.

Add the titrant (e.g., 0.1 M HCl) in small, precise increments.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration well past the equivalence point (the point of fastest pH change).
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Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration

curve. The pKa is the pH at which half of the volume of titrant required to reach the

equivalence point has been added.

The octanol-water partition coefficient (logP) can be determined efficiently using Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

Principle: The method is based on the linear correlation between the logarithm of the

retention factor (log k) of a compound on a nonpolar stationary phase (like C18) and its

known logP value. A calibration curve is generated using standards with known logP values,

and the logP of the unknown compound is interpolated from its measured retention time.[11]

Equipment:

HPLC system with a UV detector

C18 reverse-phase column

Autosampler

Procedure:

Prepare Mobile Phase: Create a buffered aqueous mobile phase (e.g., phosphate buffer at

pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile).[9]

Prepare Standards: Prepare solutions of at least five reference compounds with accurately

known logP values that bracket the expected logP of 1-Isopropylpyrazole.

Prepare Sample: Prepare a dilute solution of 1-Isopropylpyrazole in the mobile phase.

Chromatography:

Equilibrate the C18 column with the mobile phase at a constant isocratic composition

(e.g., 60:40 methanol:water).

Inject the standard solutions and the sample solution individually.
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Record the retention time (t_R) for each compound and the column dead time (t_0),

often measured by injecting a non-retained compound like uracil.

Calculation:

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) /

t_0.

Plot the known logP values of the standards (y-axis) against their calculated log k

values (x-axis).

Perform a linear regression to obtain a calibration curve.

Using the log k value calculated for 1-Isopropylpyrazole, determine its logP from the

calibration curve.

Biological Activity and Signaling Pathway
1-Isopropylpyrazole is not merely a synthetic intermediate; its derivatives are actively

researched for various pharmacological activities, including anti-inflammatory and anti-cancer

properties.[1]

The primary mechanism of action identified for 1-Isopropylpyrazole is as a kinase inhibitor.

Specifically, it has been shown to be a potent inhibitor of Akt1 kinase with an IC₅₀ value of 1.3

nM.[1] This inhibition leads to potent antiproliferative activity against several cancer cell lines.[1]

The Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade

that promotes cell survival, proliferation, and growth.[12][13] It is activated by growth factors

and other extracellular signals.[14][15] By inhibiting Akt1, 1-Isopropylpyrazole can disrupt

these pro-survival signals, leading to apoptosis (programmed cell death) in cancer cells.[1]

Inhibition of the Akt1 signaling pathway by 1-Isopropylpyrazole.

Conclusion
1-Isopropylpyrazole is a valuable compound for scientific research, characterized as a

colorless liquid with a boiling point in the range of 143-148°C. While experimental data for

properties such as pKa and logP are not widely published, established analytical protocols can
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be readily applied for their determination. Its most significant documented biological role is as a

potent inhibitor of Akt1 kinase, making it and its derivatives promising scaffolds for the

development of therapeutics targeting pathways that are frequently dysregulated in cancer and

other diseases. This guide provides the foundational data and methodologies necessary for its

effective use in both synthetic and biological research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
1-Isopropylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096740#physicochemical-properties-of-1-
isopropylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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